molecular formula C8H7N3OS B13897574 (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol

Cat. No.: B13897574
M. Wt: 193.23 g/mol
InChI Key: FEZRHXOTTFDURA-UHFFFAOYSA-N
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Description

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is a heterocyclic compound that contains both pyrazine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol typically involves the condensation of pyrazine derivatives with thiazole derivatives under specific reaction conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazine and thiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups into the pyrazine or thiazole rings.

Scientific Research Applications

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Pyrazin-2-yl-1,3-thiazol-4-yl)methanol is unique due to the combination of pyrazine and thiazole rings in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C8H7N3OS/c12-4-6-5-13-8(11-6)7-3-9-1-2-10-7/h1-3,5,12H,4H2

InChI Key

FEZRHXOTTFDURA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CS2)CO

Origin of Product

United States

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